molecular formula C7H4FNO3 B184836 5-Fluoro-2-nitrobenzaldehyde CAS No. 395-81-3

5-Fluoro-2-nitrobenzaldehyde

Cat. No. B184836
CAS RN: 395-81-3
M. Wt: 169.11 g/mol
InChI Key: KKAFVHUJZPVWND-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitrobenzaldehyde is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It has a molecular formula of C7H4FNO3 and a molecular weight of 169.11 .


Synthesis Analysis

The synthesis of this compound involves nitration reactions . A study describes the use of flow chemistry for scaling up exothermic or hazardous nitration reactions . The heat release of this nitration process in the batch reactor was tested through Reaction Calorimeter and Differential Scanning Calorimetry to provide useful data for the safety risk evaluation .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string [O-]N+c1ccc(F)cc1C=O . The InChI representation is InChI=1S/C7H4FNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-4H .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is used in the synthesis of 5-fluoro-2-nitrobenzotrifluoride in a continuous-flow millireactor . It is also used in the synthesis of other pharmaceutical compounds .


Physical And Chemical Properties Analysis

This compound appears as a beige to light brown crystalline powder . Its melting point ranges from 91.0 to 97.0°C . The density is approximately 1.4 g/cm³ .

Scientific Research Applications

  • Synthesis of 2-Nitroacridines : 5-Fluoro-2-nitrobenzaldehyde reacts with arylamines to produce mixtures of 2-arylamino-5-nitrobenzaldehydes and their related anils, which can be cyclized to form 2-nitro-acridines. This has implications in the synthesis of complex organic compounds (Rosewear & Wilshire, 1981).

  • Radiopharmaceuticals for Positron Emission Tomography : Fluorine-18 labeled derivatives of this compound are used in the synthesis of important radiopharmaceutical agents for medical imaging, particularly in positron emission tomography (PET) (Orlovskaja et al., 2016).

  • Stereoselective Synthesis of 2-Aminobenzylidene Derivatives : this compound is used in a one-pot synthesis approach for creating 2-aminobenzylidene derivatives. This method highlights its importance in the field of organic synthesis and pharmaceuticals (Xu et al., 2014).

  • Synthesis of Isoquinolines and Quinazolines : It is used in the cyclocondensation with amidines to synthesize isoquinolines and quinazolines, which are important compounds in medicinal chemistry (Dar'in et al., 2004).

  • Solid Support Synthesis of Dibenzo[b,g]1,5-Oxazocines : this compound is involved in the synthesis of dibenzo[b,g]1,5-oxazocines on solid support, showcasing its utility in the creation of heterocyclic compounds (Ouyang & Kiselyov, 1999).

  • Preparation of 6-[18F]fluoro-L-dopa : This chemical is used in the preparation of 6-[18F]fluoro-L-dopa, a compound used in PET scans to diagnose and track the progression of diseases like Parkinson's disease (Lemaire et al., 1990).

  • Actinometry in Photochemistry : this compound acts as a photochemically sensitive actinometer, useful in studying the effects of light in chemical reactions (Galbavy et al., 2010).

  • Study of Molecular Structure and Rotational Barriers : It is used in the study of molecular geometries and internal rotational barriers, providing insights into the physical chemistry of aromatic compounds (Chen & Chieh, 2002).

  • Synthesis of Stable Isotope-Labeled Derivatives : It's used for preparing carbon-13-labeled derivatives of metabolites of nitrofuran antibiotics, crucial for detecting trace levels of these residues in foods (Delatour et al., 2003).

  • Synthesis of Fluoro-Substituted Pharmaceutical Agents : The fluoro-substituted derivatives of this compound are used in synthesizing antitumor agents, demonstrating its role in pharmaceutical research (Stojković et al., 2006).

Safety and Hazards

When handling 5-Fluoro-2-nitrobenzaldehyde, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation . It is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, with the target organ being the respiratory system .

properties

IUPAC Name

5-fluoro-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAFVHUJZPVWND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192645
Record name 5-Fluoro-2-nitrobenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

395-81-3
Record name 5-Fluoro-2-nitrobenzaldehyde
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Record name 5-Fluoro-2-nitrobenzaldehyde
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Record name 5-Fluoro-2-nitrobenzaldehyde
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Record name 5-fluoro-2-nitrobenzaldehyde
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Record name 5-FLUORO-2-NITROBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

Dissolve (5-fluoro-2-nitrophenyl)methanol (13.92 g, 81.08 mmol) in dichloromethane (284 mL). Add 4 Å molecular sieves (73 g) and pyridinium dichromate (36.58 g, 97.3 mmol). Stir the mixture at 20° C. for 6 hours. Filter the crude reaction mixture through a short silica gel column. Remove the solvent under reduced pressure and purify the residue by flash chromatography (silica gel, 10-20% ethyl acetate/hexane) to obtain 9.43 g (69%) of title compound as colorless oil.
Quantity
13.92 g
Type
reactant
Reaction Step One
Quantity
284 mL
Type
solvent
Reaction Step One
Quantity
36.58 g
Type
reactant
Reaction Step Two
Yield
69%

Synthesis routes and methods II

Procedure details

37 g (0.2 mol) of 5-chloro-2-nitrobenzaldehyde and 23.2 g (0.4 mol) of potassium fluoride in 300 ml of dimethylacetamide are stirred for 3 hours at 150° C. The solvent is then stripped off in vacuo and the residue is stirred with 200 ml of water. The aldehyde is extracted with methylene chloride, and the organic phase is separated off, dried and evaporated down. 24 g of 5-fluoro-2-nitrobenzaldehyde with a content of 86% are obtained.
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Dissolve (5-fluoro-2-nitrophenyl)methanol (13.92 g, 81.08 mmol) in dichloromethane (284 mL). Add 4 Å molecular sieves (73 g) and pyridiniun dichromate (36.58 g, 97.3 mmol). Stir the mixture at 20° C. for 6 hours. Filter the crude reaction mixture through a short silica gel column. Remove the solvent under reduced pressure and purify the residue by flash chromatography (silica gel, 10-20% ethyl acetate/hexane) to obtain 9.43 g (69%) of title compound as colorless oil.
Quantity
13.92 g
Type
reactant
Reaction Step One
Quantity
284 mL
Type
solvent
Reaction Step One
Quantity
36.58 g
Type
reactant
Reaction Step Two
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 5-Fluoro-2-nitrobenzaldehyde in the synthesis of the GSK3 inhibitor described in the research?

A1: this compound serves as a crucial starting material in the multi-step synthesis of the GSK3 inhibitor. The research outlines its transformation into a key intermediate (compound 12) through a series of reactions including protection, Bartoli reaction, reduction, protection with Boc2O, methanesulfonylation, cyclization, and treatment with oxalyl dichloride and sodium methoxide []. This intermediate is then reacted with another intermediate (compound 11) to form the core structure of the GSK3 inhibitor.

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